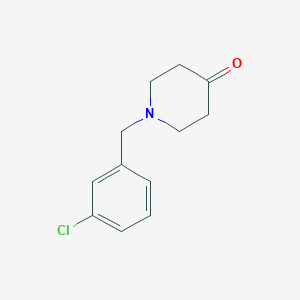

1-(3-Chlorobenzyl)piperidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO/c13-11-3-1-2-10(8-11)9-14-6-4-12(15)5-7-14/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMSLXHSQYHTJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 3 Chlorobenzyl Piperidin 4 One and Its Analogues

Classical Synthetic Approaches for Piperidin-4-one Core Construction

Traditional methods for the synthesis of the piperidin-4-one framework have long been established and remain valuable for their reliability and scalability. These approaches often involve multicomponent reactions that efficiently assemble the heterocyclic ring.

Mannich Reaction-Based Syntheses of Piperidin-4-ones

The Mannich reaction is a cornerstone in the synthesis of piperidin-4-ones. chemrevlett.comtandfonline.com This condensation reaction typically involves an amine, formaldehyde, and a compound containing an active methylene (B1212753) group, such as a ketone. chemrevlett.comtandfonline.com In the context of piperidin-4-one synthesis, a primary amine or ammonia (B1221849) is reacted with two equivalents of a suitable ketone and two equivalents of an aldehyde. researchgate.net

A well-established method for synthesizing 2,6-diaryl- and 2,3,5,6-tetraaryl-piperidin-4-ones utilizes the Mannich condensation of a ketone, an aromatic aldehyde, and ammonium (B1175870) acetate (B1210297) in an ethanol (B145695) medium. chemrevlett.comresearchgate.net This one-pot, three-component reaction provides a straightforward route to symmetrically substituted piperidin-4-ones. The reaction mechanism involves the in situ formation of an imine from the aldehyde and ammonia, which then undergoes a Michael-type addition with the enolate of the ketone, followed by a second condensation and cyclization to form the piperidine (B6355638) ring.

The versatility of the Mannich reaction allows for the synthesis of a wide range of substituted piperidin-4-ones by varying the ketone and aldehyde starting materials. researchgate.netrsc.org This approach has been instrumental in the preparation of numerous biologically active piperidine derivatives. tandfonline.com

Claisen-Schmidt Condensation Protocols for Piperidin-4-one Derivatives

The Claisen-Schmidt condensation, a type of crossed-aldol condensation, is another classical method employed in the synthesis of piperidin-4-one precursors. nih.govmagritek.com This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an aromatic carbonyl compound lacking an α-hydrogen. magritek.com

In the context of piperidin-4-one synthesis, the Claisen-Schmidt condensation is often used to prepare α,β-unsaturated ketones (chalcones), which can then be cyclized with an amine to form the piperidine ring. For instance, the condensation of a substituted benzaldehyde (B42025) with a ketone like acetone (B3395972) or cyclohexanone, catalyzed by a base, yields a bis(arylidene)monocarbonyl compound. nih.gov These intermediates can then undergo a cyclocondensation reaction with an amine, such as benzylamine, to afford the corresponding N-substituted piperidin-4-one.

A series of thiazolyl chalcones were prepared using a piperidine-mediated Claisen-Schmidt condensation of a thiazolyl ketone with various aromatic aldehydes. nih.gov These chalcones were then further reacted to generate pyridine (B92270) and pyran derivatives. nih.gov The reaction progress of a Claisen-Schmidt condensation between 4-fluorobenzaldehyde (B137897) and acetone has been monitored using NMR spectroscopy, providing insight into the reaction kinetics and the formation of intermediates. magritek.com

Advanced and Stereoselective Synthetic Strategies for Substituted Piperidin-4-ones

Modern synthetic chemistry has seen the development of more sophisticated and stereoselective methods for constructing the piperidin-4-one core, addressing the need for enantiomerically pure and complex piperidine derivatives. nih.govnih.gov

One notable approach involves a gold-catalyzed cyclization of N-homopropargyl amides. nih.govthieme-connect.com This one-pot synthesis proceeds through a sequential gold-catalyzed cyclization, chemoselective reduction, and a spontaneous Ferrier rearrangement to yield highly substituted piperidin-4-ols with excellent diastereoselectivity. nih.govthieme-connect.com This method is highly modular and allows for the synthesis of N-unsubstituted piperidines, which can be further derivatized. nih.gov

Another advanced strategy utilizes an α-imino rhodium carbene-initiated cascade reaction. This method involves a 1,2-aryl/alkyl migration and annulation to produce valuable piperidin-4-one derivatives in high yields. acs.org The protocol is characterized by its high efficiency, excellent selectivity, and broad substrate scope. acs.org

Furthermore, stereoselective syntheses of 3-substituted and 3,4-disubstituted piperidin-2-one derivatives have been achieved starting from 2-pyridone. znaturforsch.comresearchgate.net This method employs a carbohydrate auxiliary to direct the stereochemical outcome of nucleophilic additions and alkylations, ultimately leading to chiral piperidine derivatives. znaturforsch.com

"Green Chemistry" Approaches in Piperidin-4-one Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methods, and the synthesis of piperidin-4-ones is no exception. nih.govresearchgate.net "Green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

An efficient, one-pot green synthesis of N-substituted piperidones has been developed using carbonate bases. designer-drug.com This method offers significant advantages over the classical Dieckman condensation, including higher yields, improved atom economy, and a reduction in waste streams. designer-drug.com The direct alkylation of 4-piperidone (B1582916) or its protected derivatives with reagents like 2-picolyl chloride in the presence of a carbonate base exemplifies this approach. designer-drug.com

The use of deep eutectic solvents (DESs) as a reaction medium represents another significant advancement in green piperidin-4-one synthesis. researchgate.netasianpubs.org A DES composed of glucose and urea (B33335) has been successfully employed for the synthesis of various 2,6-diarylpiperidin-4-one derivatives. researchgate.netasianpubs.org This method is considered environmentally safe as it avoids the use of volatile organic solvents and produces high yields of the desired products. researchgate.netasianpubs.org

Derivatization Strategies for 1-(3-Chlorobenzyl)piperidin-4-one Analogues

The functionalization of the piperidin-4-one scaffold is crucial for generating a diverse range of analogues with potentially enhanced biological activities. The nitrogen atom of the piperidine ring is a common site for derivatization.

Functionalization at the Piperidin-4-one Nitrogen Atom

The nitrogen atom of the piperidin-4-one ring can be readily functionalized through various reactions, allowing for the introduction of a wide array of substituents. researchgate.net For instance, N-benzylpiperidin-4-one itself serves as a versatile building block for the synthesis of more complex molecules. researchgate.net

Alkylation of the nitrogen atom is a common strategy. For example, the reaction of a piperidin-4-one with an appropriate alkyl halide, such as 3-chlorobenzyl chloride, in the presence of a base, would yield the corresponding N-substituted derivative. The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride has been achieved by reacting 1-(3-chlorophenyl)piperazine (B195711) with 1-bromo-3-chloropropane. google.comprepchem.com Similarly, 1-(4-chlorobenzhydryl)piperazine (B1679854) has been synthesized by reacting piperazine (B1678402) with 4-chlorobenzhydrylchloride. chemicalbook.com

Other derivatization strategies include acylation, sulfonylation, and the introduction of various heterocyclic moieties at the nitrogen atom. nih.gov For example, a series of N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones were synthesized through the base-catalyzed arylsulfonation of the corresponding N-unsubstituted piperidones. nih.gov Additionally, 4-piperidone-1-carboxamides have been prepared by reacting N-unsubstituted 3,5-diylidene-4-piperidones with isocyanates. nih.gov These derivatization methods provide access to a vast chemical space of piperidin-4-one analogues for biological evaluation.

Modifications at the Ketone Moiety

The carbonyl group at the C-4 position of the piperidine ring is a highly versatile functional group that serves as a key site for a variety of chemical transformations. These modifications allow for the introduction of diverse structural motifs, significantly expanding the chemical space of accessible analogues. Common reactions include olefination, condensation, and reduction.

Wittig Reaction:

One of the most powerful methods for modifying the ketone is the Wittig reaction, which converts the carbonyl group into an alkene. masterorganicchemistry.comwikipedia.orglibretexts.org This reaction involves treating the piperidone with a phosphonium (B103445) ylide (a Wittig reagent). The nature of the ylide determines the structure of the resulting alkene. For instance, using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) introduces a methylene group, transforming the ketone into an exocyclic double bond. wikipedia.org

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a four-membered oxaphosphetane intermediate. libretexts.orgorganic-chemistry.org This intermediate then decomposes to yield the desired alkene and a stable triphenylphosphine (B44618) oxide, which drives the reaction forward. organic-chemistry.org The stereochemistry of the resulting alkene can be influenced by the nature of the ylide; stabilized ylides tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

Condensation Reactions:

The ketone moiety can readily undergo condensation reactions with various nucleophiles. For example, reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. The synthesis of N-benzyl piperidin-4-one oxime derivatives has been reported, typically by refluxing the ketone with hydroxylamine hydrochloride in the presence of a base. chemrevlett.comresearchgate.net

Another important condensation reaction is the Knoevenagel condensation, where the ketone reacts with compounds containing an active methylene group. For instance, the synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) involves the reaction of the piperidone with an appropriate aromatic aldehyde, demonstrating the reactivity of the α-carbons adjacent to the ketone in the presence of a base. nih.gov

Reduction to Alcohols:

The ketone can be reduced to the corresponding secondary alcohol, 1-(3-chlorobenzyl)piperidin-4-ol. This transformation is commonly achieved using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reagent for this purpose due to its mildness and selectivity for ketones and aldehydes. dtic.mil The resulting alcohol provides a new anchor point for further functionalization, such as esterification or etherification, to produce a different class of analogues.

Below is a table summarizing common modifications at the ketone moiety of N-benzylpiperidin-4-one analogues.

| Reaction Type | Reagent(s) | Product Functional Group | Reference |

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene | masterorganicchemistry.com, wikipedia.org |

| Oximation | Hydroxylamine (NH₂OH) | Oxime | chemrevlett.com, researchgate.net |

| Reduction | Sodium Borohydride (NaBH₄) | Secondary Alcohol | dtic.mil |

| Knoevenagel Condensation | Active Methylene Compound | α,β-Unsaturated System | nih.gov |

Substituent Effects and Introduction on the Chlorobenzyl Moiety

Substituent Effects:

Structure-activity relationship (SAR) studies on related N-benzylpiperidine analogues have provided insights into the effects of substituents on the benzyl (B1604629) ring. For instance, in a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, the position of substituents on the benzyl ring was found to be critical for their affinity to sigma receptors. nih.govacs.org

Position: For halogen, nitro, and methoxy (B1213986) substituted analogues, substitution at the 3-position (meta) generally resulted in higher affinity for both sigma-1 and sigma-2 receptors compared to substitution at the 2- (ortho) or 4- (para) positions. nih.govacs.org

Electronic Nature: The presence of an electron-withdrawing group on the N-benzyl moiety has been shown to be beneficial for binding to the dopamine (B1211576) transporter (DAT). nih.gov Conversely, substitution with electron-donating groups like hydroxyl or amino groups tended to result in weaker affinity for certain receptor types. nih.govacs.org

The table below illustrates the effect of substituent position on the benzyl ring on receptor binding affinity for some analogues.

| Substituent | Position on Benzyl Ring | Relative Sigma-1 Receptor Affinity Trend | Reference |

| Cl, Br, F, NO₂, OMe | 2, 3, 4 | 3 > 2 ≈ 4 | nih.gov, acs.org |

Introduction of Substituents:

The most straightforward method for introducing different substituents onto the benzyl moiety is by starting the synthesis with an appropriately substituted benzyl halide. The synthesis of this compound itself typically involves the N-alkylation of 4-piperidone with 3-chlorobenzyl chloride or 3-chlorobenzyl bromide in the presence of a base like potassium carbonate. chemicalbook.com

To generate a library of analogues with diverse substituents on the benzyl ring, this synthetic approach can be systematically varied:

Starting Material Variation: A range of commercially available or synthetically accessible substituted benzyl halides (e.g., 2-chlorobenzyl bromide, 4-fluorobenzyl chloride, 3-methoxybenzyl chloride) can be used in the N-alkylation step.

Reaction Conditions: The standard N-alkylation reaction involves stirring 4-piperidone hydrochloride with a base (e.g., K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF), followed by the addition of the desired benzyl halide and heating. chemicalbook.com

This modular approach allows for the efficient synthesis of a wide array of analogues, enabling systematic exploration of the structure-activity relationships related to the substitution pattern on the chlorobenzyl moiety.

Structural Elucidation and Spectroscopic Characterization of 1 3 Chlorobenzyl Piperidin 4 One and Analogues

Spectroscopic Techniques for Structural Assignment

Spectroscopy is the primary toolset for elucidating the structure of organic molecules. Each technique probes different aspects of the molecule's physical properties, yielding a unique fingerprint that contributes to its identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For 1-(3-Chlorobenzyl)piperidin-4-one , the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the 3-chlorobenzyl group and the aliphatic protons of the piperidin-4-one ring. The protons on the piperidone ring typically appear as multiplets in the upfield region, while the benzylic protons (CH₂) adjacent to the nitrogen would present as a singlet. The aromatic protons on the substituted benzene (B151609) ring would exhibit complex splitting patterns in the downfield region.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include a resonance at a high chemical shift (typically >200 ppm) for the ketone carbonyl carbon (C=O), signals in the aromatic region (120-140 ppm) for the carbons of the chlorobenzyl group, and several signals in the aliphatic region (40-60 ppm) for the piperidine (B6355638) ring carbons and the benzylic carbon. mdpi.com

While specific experimental data for this compound is not widely published, data from its parent compound, N-Benzyl-4-piperidone , and related analogues can be used to predict the expected chemical shifts. nih.gov For example, studies on related N-benzylpiperidines show characteristic shifts for the piperidine and benzyl (B1604629) protons. rsc.org Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign these proton and carbon signals by showing correlations between adjacent protons and through multiple bonds to carbons, respectively.

Predicted ¹H and ¹³C NMR Data for this compound

This table is predictive and based on data from analogous compounds.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Piperidone C=O | - | ~208 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-H | 7.2-7.4 | 127-130 |

| Aromatic Quaternary C | - | ~140 |

| Benzyl CH₂ | ~3.6 | ~62 |

| Piperidone CH₂ (adjacent to N) | ~2.8 | ~53 |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.

The IR spectrum of This compound would be dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically found in the range of 1715-1725 cm⁻¹. Other important signals would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic piperidine ring (below 3000 cm⁻¹). The presence of the tertiary amine would be indicated by C-N stretching vibrations, often seen in the 1250-1020 cm⁻¹ region. Aromatic C=C stretching bands appear in the 1600-1450 cm⁻¹ region. The C-Cl stretch of the chlorobenzyl group would be expected to show an absorption in the fingerprint region, typically between 800 and 600 cm⁻¹. mdpi.comnist.gov

Characteristic IR Absorption Bands for N-Benzylpiperidin-4-one Analogues

Based on data for N-Benzyl-4-piperidone and related structures. nih.govnist.gov

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| Ketone C=O | Stretch | 1725-1715 |

| Aromatic C=C | Stretch | 1600-1450 |

| Aliphatic CH₂ | Bend | ~1465 |

| C-N | Stretch | 1250-1020 |

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides the exact molecular weight of the compound and valuable information about its structure through analysis of its fragmentation patterns.

For This compound (molecular formula C₁₂H₁₄ClNO), the molecular ion peak [M]⁺ would be expected at m/z 223, with a characteristic isotopic pattern [M+2]⁺ at m/z 225 (approximately one-third the intensity of the [M]⁺ peak) due to the presence of the ³⁷Cl isotope. Common fragmentation pathways for N-benzylpiperidones include the cleavage of the benzyl group to form a stable tropylium (B1234903) ion (m/z 91) or a chlorotropylium ion (m/z 125). Other fragments would arise from the breakdown of the piperidone ring itself. nih.govnist.gov

Expected Mass Spectrometry Fragments for this compound

| Fragment Description | Proposed Structure / Formula | Expected m/z |

|---|---|---|

| Molecular Ion | [C₁₂H₁₄ClNO]⁺ | 223/225 |

| Loss of Cl | [C₁₂H₁₄NO]⁺ | 188 |

| Chlorobenzyl cation | [C₇H₆Cl]⁺ | 125/127 |

| Tropylium ion (from benzyl) | [C₇H₇]⁺ | 91 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) that compose a compound. This experimental data is compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values serves as strong evidence for the compound's proposed empirical and molecular formula, and it is a crucial measure of its purity. For novel compounds, this analysis is essential for confirming that the correct product has been synthesized. ugm.ac.id

Theoretical Elemental Composition of this compound (C₁₂H₁₄ClNO)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 64.43% |

| Hydrogen | H | 1.008 | 6.31% |

| Chlorine | Cl | 35.453 | 15.85% |

| Nitrogen | N | 14.007 | 6.26% |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unparalleled, precise picture of a molecule's three-dimensional structure in the solid state. This technique can determine the exact spatial arrangement of atoms, providing definitive bond lengths, bond angles, and torsional angles.

No crystal structure has been published for This compound . However, crystallographic studies on highly substituted N-benzylpiperidone analogues reveal common structural motifs. For instance, the crystal structure of 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one shows that the piperidin-4-one ring adopts a stable chair conformation. researchgate.net In this conformation, bulky substituents on the ring typically occupy equatorial positions to minimize steric hindrance. It is expected that this compound would also exhibit a chair conformation for the six-membered ring in the solid state. The N-benzyl group itself has rotational freedom, and its preferred orientation would be influenced by crystal packing forces and intramolecular interactions.

Representative Crystallographic Data from an N-Benzylpiperidone Analogue

Data from 1-benzyl-3,5-dimethyl-2,6-diphenylpiperidin-4-one. researchgate.net

| Parameter | Description | Value |

|---|---|---|

| Crystal System | - | Triclinic |

| Space Group | - | P-1 |

| Conformation | Piperidone Ring | Chair |

Preclinical Pharmacological Investigations of 1 3 Chlorobenzyl Piperidin 4 One Derivatives

Enzyme Inhibition Studies

Cholinesterase Enzyme Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of 1-benzylpiperidine (B1218667) and related structures have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. acgpubs.orgnih.gov Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. nih.gov

A series of α,β-unsaturated carbonyl based piperidinone derivatives were synthesized and showed inhibitory activity against both AChE and BChE. acgpubs.org Notably, one of the most potent inhibitors of AChE in this series was (1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one), with an IC50 value of 12.55 µM. For BChE, (1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one) demonstrated the strongest inhibition with an IC50 of 17.28 µM, also acting as a dual inhibitor. acgpubs.org

Further studies on 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety also revealed significant cholinesterase inhibition. nih.govtandfonline.com Compounds with bromine and chlorine substituents on the benzylpiperidine ring were found to be more potent than those with fluorine. nih.gov Specifically, certain derivatives showed submicromolar IC50 values for both human AChE and BChE, indicating efficient inhibition. nih.govtandfonline.com Kinetic studies have shown that these compounds can act as competitive inhibitors. nih.govtandfonline.com

Hybrid molecules combining (alpha)-lipoic acid with 4-amino-1-benzyl piperidines have also been investigated. While the parent compounds showed little to no activity, the hybrid molecules demonstrated significant BChE inhibitory activity, with some also inhibiting AChE. researchgate.net One such hybrid, compound 17, was an effective inhibitor of both enzymes, with IC50 values comparable to the standard drug galantamine. researchgate.net

The synthesis of heterodimeric structures has also been explored as a strategy for developing potent cholinesterase inhibitors. nih.gov These designed compounds were confirmed as AChE inhibitors with IC50 values in the mid-nanomolar to low micromolar range, and some also demonstrated BChE inhibition. nih.gov

| Compound Category | Target Enzyme | Potency (IC50) | Reference |

| α,β-Unsaturated Piperidinones | AChE | 12.55 µM | acgpubs.org |

| α,β-Unsaturated Piperidinones | BChE | 17.28 µM | acgpubs.org |

| 1,3-Dimethylbenzimidazolinones | human AChE | 1.25 - 1.49 µM | nih.gov |

| 1,3-Dimethylbenzimidazolinones | human BChE | 0.66 - 1.33 µM | nih.gov |

| (alpha)-Lipoic Acid Hybrids | AChE | 1.75 µM | researchgate.net |

| (alpha)-Lipoic Acid Hybrids | BChE | 5.61 µM | researchgate.net |

| Heterodimeric Structures | AChE | Mid-nanomolar to low micromolar range | nih.gov |

Aldo-Keto Reductase (AKR) Family Inhibition (e.g., AKR1C3)

The aldo-keto reductase (AKR) superfamily of enzymes, particularly AKR1C3, has been identified as a therapeutic target in certain cancers due to its role in steroid biosynthesis. researchgate.netresearchgate.netunito.it Research has focused on developing inhibitors of AKR1C3, including non-carboxylate compounds to improve cellular uptake. nih.gov

A series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones has been described as potent and selective non-carboxylate inhibitors of AKR1C3, with potencies under 100 nM. nih.gov Structure-activity relationship studies highlighted the critical role of the sulfonamide group for inhibitory activity. nih.gov Variations in the pyrrolidinone ring's position or electronic nature, as well as changes to the piperidino ring's size or polarity, were found to significantly reduce activity. nih.gov

Further modulation of a hydroxytriazole scaffold, derived from the non-selective AKR1C3 inhibitor flufenamic acid, has yielded more potent and selective derivatives. researchgate.net One of the most active compounds from this series demonstrated nanomolar activity against AKR1C3 and high selectivity over the AKR1C2 isoform. unito.it Improving the poor solubility of this lead compound by substituting the triazole core with an isoxazole (B147169) led to a compound with similar enzymatic activity. researchgate.net This potent AKR1C3 inhibition was shown to translate into antiproliferative effects in a castration-resistant prostate cancer cell model. researchgate.net

| Compound Series | Target Enzyme | Potency | Key Findings | Reference |

| (Piperidinosulfonamidophenyl)pyrrolidin-2-ones | AKR1C3 | <100 nM | Sulfonamide group is critical for activity. | nih.gov |

| Hydroxytriazole Derivatives | AKR1C3 | Nanomolar activity | High selectivity over AKR1C2. | researchgate.netunito.it |

| Isoxazole Derivatives | AKR1C3 | Similar to hydroxytriazole parent | Improved solubility. | researchgate.net |

Lipoxygenase and Alpha-Glucosidase Inhibition

Lipoxygenase Inhibition: Lipoxygenases (LOXs) are enzymes involved in the biosynthesis of pro-inflammatory mediators. acs.org A series of chlorophenyl-furfuryl-based 1,2,4-triazole (B32235) derivatives were synthesized and evaluated for their 15-lipoxygenase (15-LOX) inhibitory activity. acs.org

Alpha-Glucosidase Inhibition: Alpha-glucosidase inhibitors are a class of oral antidiabetic drugs. nih.gov Studies have explored various piperidine (B6355638) derivatives for their potential to inhibit this enzyme. A series of novel 4-(dimethylaminoalkyl)piperazine-1-carbodithioate derivatives demonstrated potent, noncompetitive inhibition of yeast α-glucosidase. nih.gov The inhibitory potency was influenced by halogen substitutions on the benzene (B151609) ring and the length of the oxoalkyl groups. nih.gov

Another study reported on the synthesis and evaluation of 3,4-dihydroxy piperidine derivatives as α-glucosidase inhibitors. nih.gov Derivatives containing polar groups like hydroxyl (-OH) and amino (-NH2) on the phenyl ring exhibited excellent activity. nih.gov

| Compound Class | Target Enzyme | Key Findings | Reference |

| Chlorophenyl-furfuryl-based 1,2,4-triazoles | 15-Lipoxygenase | Showed inhibitory activity. | acs.org |

| 4-(Dimethylaminoalkyl)piperazine-1-carbodithioates | α-Glucosidase | Potent, noncompetitive inhibition. | nih.gov |

| 3,4-Dihydroxy piperidines | α-Glucosidase | Derivatives with polar groups showed excellent activity. | nih.gov |

Proteasome Inhibition (e.g., 20S Proteasome)

The 20S proteasome is a core component of the cellular machinery responsible for degrading damaged or misfolded proteins. nih.gov Enhancing its activity is a potential therapeutic strategy for neurodegenerative disorders characterized by protein accumulation. nih.gov While direct inhibition of the 20S proteasome by 1-(3-chlorobenzyl)piperidin-4-one derivatives is not detailed, research on other small molecules provides insight into the modulation of this complex. For instance, the neuroleptic agent chlorpromazine (B137089) was identified as a lead compound capable of enhancing 20S proteasome activity. nih.gov Chemical modifications of chlorpromazine led to small molecule enhancers that induced the degradation of intrinsically disordered proteins like α-synuclein and tau. nih.gov

Conversely, the proteasome itself can be a target for inhibition. PI31 is a protein that was initially identified as an in vitro inhibitor of the 20S proteasome. nih.gov

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. rsc.orgmdpi.com Sulfonamides are a well-established class of CA inhibitors. mdpi.com

A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides were designed and synthesized as human carbonic anhydrase (hCA) inhibitors. nih.gov These compounds were tested against several isoforms, including hCA I, II, IX, and XII. nih.gov Several of these sulfonamides demonstrated inhibitory activity in the low nanomolar range and showed selectivity for the cytosolic hCA II isoform, as well as the tumor-associated isoforms hCA IX and XII. nih.gov Specifically, benzenesulfonamido carboxamides were identified as the most potent within their respective series. nih.gov Docking studies suggested that the high selectivity of certain compounds for the tumor-associated isoforms is due to favorable interactions within their active sites. nih.gov

| Compound Series | Target Isoforms | Potency (Ki) | Key Findings | Reference |

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides | hCA I, II, IX, XII | Low nanomolar | Selective for hCA II, IX, and XII. | nih.gov |

| Benzenesulfonamido carboxamides | hCA IX | Sub-nanomolar (e.g., 0.8, 0.9 nM) | Highly potent against cancer-related isoform. | nih.gov |

Receptor Binding and Modulation Studies (e.g., Radioligand Binding Assays)

Derivatives of this compound have been the subject of extensive preclinical investigation to characterize their interactions with various neurotransmitter receptors. These studies are crucial in elucidating the potential therapeutic applications of this class of compounds.

Research has demonstrated that piperidine-4-carboxamide derivatives, which are structurally related to this compound, exhibit notable affinity for sigma-1 (σ1) receptors. units.it The N-(p-chlorobenzyl)piperidine carboxamide moiety, in particular, fulfills the three primary binding requirements for potent σ1 receptor binders. units.it Molecular dynamics simulations have revealed that stabilizing π-π interactions between the p-chlorophenyl ring and key amino acid residues (Arg119, Tyr120, and Trp121) within the σ1 receptor binding pocket contribute significantly to the binding affinity. units.it

In an effort to enhance selectivity for the σ1 receptor while maintaining high affinity, various modifications have been explored. Replacing the N-benzylcarboxamide moiety with different aliphatic or alicyclic groups has been a key strategy. units.it This approach aims to fine-tune the interaction with the σ1 receptor and minimize off-target binding to the σ2 receptor. units.it The piperidine ring has been identified as a critical structural element for activity at the σ1 receptor. nih.gov For instance, the replacement of a piperidine core with a piperazine (B1678402) moiety can dramatically reduce σ1 receptor affinity. nih.gov

Table 1: Sigma Receptor (σ1R) Binding Affinity of Selected Piperidine Derivatives

| Compound | Modification | σ1R Ki (nM) | Selectivity (σ1 vs σ2) |

| 5 | Piperidine core | 3.64 | >1 |

| 11 | Piperidine core | - | >1 |

| 12 | Piperidine core | - | >1 |

| 4 | Piperazine core | 1531 | - |

| 15 | 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 886 |

| 8 | 4-methoxybenzylpiperazinyl derivative | - | 432 |

Data sourced from multiple studies. nih.govnih.gov

The serotonin (B10506) 5-HT7 receptor, a G protein-coupled receptor, has been a target of interest for compounds structurally similar to this compound. nih.gov Arylpiperazine derivatives, which share a core structure, have been investigated for their affinity to 5-HT7 receptors. nih.gov Some of these derivatives have shown dual affinity for both 5-HT1A and 5-HT7 receptors. nih.gov For example, a trazodone (B27368) analogue featuring a 4-(3-chlorophenyl)piperazin-1-yl)hexyl moiety demonstrated high affinity for the 5-HT1A receptor and also interacted with the 5-HT7 receptor. nih.gov

Interactions with the 5-HT2A receptor have also been explored. Studies on 1,2,4-trisubstituted piperazine derivatives have shown that the introduction of a third substituent can enhance affinity for 5-HT2A receptors, sometimes without significantly altering the affinity for 5-HT1A receptors. nih.gov Molecular dynamics simulations suggest that this enhanced affinity may be due to a stabilizing effect of the third substituent on the ligand-receptor complex. nih.gov The hallucinogenic effects of certain drugs are mediated by their agonist activity at 5-HT2A receptors, while competing agonist activity at 5-HT2C receptors can inhibit these effects. nih.gov

Table 2: Serotonin Receptor Binding Profile of a Trazodone Analogue

| Compound | Receptor | Affinity (Ki, nM) |

| 7a·HCl | 5-HT1A | High |

| 5-HT7 | Lower than 7b·HCl | |

| 7b·HCl | 5-HT1A/5-HT7 | Dual-acting |

Data refers to trazodone analogues with a 4-(3-chlorophenyl)piperazin-1-yl)hexyl moiety. nih.gov

Derivatives of this compound have been investigated as potential modulators of dopamine (B1211576) receptors, particularly the D2 and D4 subtypes. A series of 3,4-dihydroquinolin-2(1H)-one derivatives were synthesized and evaluated for their affinity to the D2 receptor. nih.gov While some compounds exhibited affinity, molecular modeling suggested a different binding mode compared to established D2 receptor ligands, which might explain variations in affinity. nih.gov

The dopamine D4 receptor (D4R) has also been a significant target. nih.gov Novel 3- and 4-benzyloxypiperidine scaffolds have been developed as D4R antagonists. nih.gov Structure-activity relationship studies revealed that specific substitutions, such as a 3-fluorobenzyl group, resulted in good D4R activity and selectivity against other dopamine receptor subtypes (D1-3, 5). nih.gov Docking studies have identified key interactions, including with Asp115 and Phe410 residues in the D4 receptor, that are crucial for the binding of these piperidine-based ligands. nih.gov

Table 3: Dopamine D4 Receptor (D4R) Binding Affinities of Benzyloxypiperidine Derivatives

| Compound | N-Substituent | O-Alkyl Substituent | D4R Ki (nM) | Selectivity vs D1-3,5 |

| 8a | 3-fluoro-4-methoxybenzyl | 3-fluorobenzyl | 205.9 | Selective |

| 8b | 3-fluoro-4-methoxybenzyl | 3,4-difluorobenzyl | 169 | Selective |

| 8c | 3-fluoro-4-methoxybenzyl | 4-fluoro-3-methylbenzyl | 135 | Selective |

| 8e | 3-fluoro-4-methoxybenzyl | 4-methylbenzyl | 241 | Selective |

| 8f | 3-fluoro-4-methoxybenzyl | 2-methylbenzyl | 343 | Selective |

| 9j | - | - | - | Potent |

| 11a | - | - | 299 | Selective |

| 11d | - | - | 121 | Selective |

Data sourced from a study on 3- and 4-benzyloxypiperidine scaffolds. nih.gov

The cross-reactivity of sigma receptor ligands with opioid receptors has been a point of investigation. While the σ1 receptor was initially misclassified as an opioid receptor subtype, subsequent research confirmed its distinct identity, as naloxone, a classic opioid antagonist, does not bind to it. nih.gov However, some compounds can exhibit dual activity. Studies on piperidine derivatives as histamine (B1213489) H3 receptor antagonists revealed that some also possess a high affinity for the σ1 receptor, with negligible interaction with other histamine receptor subtypes. nih.gov This dual-targeting approach is being explored for potential therapeutic benefits, particularly in pain management. nih.gov

Investigation of Biological Activities in Cell-Based Assays

Beyond receptor binding, derivatives of this compound have been evaluated for their functional effects in various cell-based assay systems.

A notable area of research for this class of compounds has been their potential as antiviral agents.

SARS-CoV-2: A class of 1,4,4-trisubstituted piperidines has demonstrated micromolar activity against SARS-CoV-2. nih.gov The mechanism of action is believed to be the inhibition of the main protease (Mpro), a key enzyme in viral replication. nih.gov While the inhibitory activity was modest, these compounds represent a novel class of non-covalent CoV Mpro inhibitors. nih.gov

Cytomegalovirus (CMV): Piperidine-4-carboxamide analogs have been shown to inhibit human cytomegalovirus (CMV) with high selectivity. nih.gov These compounds were found to be active in primary human hepatocytes, suggesting potential for in vivo efficacy. nih.gov

Influenza A Virus: Several 1,4,4-trisubstituted piperidines, developed through an Ugi four-component reaction, have exhibited low micromolar anti-influenza A/H1N1 virus activity. nih.gov

Hepatitis C Virus (HCV): Piperazine-piperidine compounds have been described as having anti-HCV activity. google.com

Table 4: Antiviral Activity of Piperidine and Related Derivatives

| Virus | Compound Class | Target | Activity |

| SARS-CoV-2 | 1,4,4-Trisubstituted piperidines | Main Protease (Mpro) | Micromolar activity |

| Cytomegalovirus (CMV) | Piperidine-4-carboxamides | Not specified | High selectivity |

| Influenza A/H1N1 | 1,4,4-Trisubstituted piperidines | Not specified | Low micromolar activity |

| Hepatitis C Virus (HCV) | Piperazine-piperidines | Not specified | Anti-HCV activity |

Data compiled from multiple sources. nih.govnih.govgoogle.com

Antimicrobial Activity (Antibacterial, Antifungal)

The piperidin-4-one nucleus is a well-established pharmacophore known for a range of biological activities, including bactericidal and fungicidal effects. biomedpharmajournal.org The search for novel antimicrobial agents has driven the synthesis and evaluation of numerous piperidin-4-one derivatives against various pathogenic microbes. biomedpharmajournal.orgnih.gov

Studies have demonstrated that certain derivatives exhibit significant antimicrobial and antifungal properties, with some compounds showing activity comparable to standard drugs like ampicillin. biomedpharmajournal.org For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their corresponding thiosemicarbazone derivatives were synthesized and screened for in vitro activity. While the base piperidone compounds showed good antibacterial action, the conversion to thiosemicarbazone derivatives markedly enhanced their antifungal potency against several fungal strains. biomedpharmajournal.org This suggests that the addition of specific chemical moieties can significantly boost a particular spectrum of antimicrobial action. biomedpharmajournal.org

Other research into N-benzyl piperidine-4-one derivatives has shown potent activity against the fungus Aspergillus niger and the bacterium Escherichia coli. mdpi.com The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the substance that prevents visible growth of a microorganism.

Table 1: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

| Compound Type | Target Microorganism | Activity/Result | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good antibacterial activity compared to ampicillin. | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. rubrum, C. albicans | Significant antifungal activity, greater than the parent piperidin-4-one compounds. | biomedpharmajournal.org |

| N-benzyl piperidine-4-one derivatives | Aspergillus niger, Escherichia coli | Potent antifungal and antibacterial activity. | mdpi.com |

| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives | Xanthomonas axonopodis pv. vesicatoria, Ralstonia solanacearum | Significant antibacterial activity. | nih.gov |

This table is for illustrative purposes and represents findings from various studies on piperidin-4-one derivatives, not exclusively this compound.

Anti-inflammatory Effects (e.g., Inhibition of IL-6, TNF-α)

Chronic inflammatory diseases are often characterized by the overproduction of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.orgresearchgate.net These cytokines are key mediators in the inflammatory cascade and are considered major therapeutic targets. frontiersin.orgdermnetnz.org Preclinical studies on related heterocyclic compounds, including piperazine and piperidine derivatives, indicate a potential role in modulating these inflammatory pathways.

For example, a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, was shown to reduce the levels of pro-inflammatory cytokines IL-1β and TNF-α in a carrageenan-induced pleurisy model in mice. nih.gov Similarly, piperine, an alkaloid containing a piperidine ring, has been demonstrated to inhibit the expression of IL-6 in human fibroblast-like synoviocytes stimulated with IL-1β. nih.gov This inhibition of key pro-inflammatory mediators points to the therapeutic potential of such compounds in managing inflammatory conditions. frontiersin.orgnih.gov

The mechanism behind these effects often involves the inhibition of key signaling pathways, such as the nuclear factor kappa B (NF-κB) pathway, which is a critical regulator of the gene expression of many pro-inflammatory cytokines, including TNF-α and IL-6. nih.gov While direct evidence for this compound is still emerging, the consistent anti-inflammatory findings for structurally related compounds suggest that its derivatives are promising candidates for further investigation as inhibitors of IL-6 and TNF-α.

Antioxidant Activity

The antioxidant potential of piperidine derivatives is an area of active investigation, as oxidative stress is implicated in numerous disease pathologies. The evaluation of antioxidant activity is typically conducted using various in vitro assays that measure the compound's ability to scavenge free radicals or inhibit lipid peroxidation. nih.govnih.gov

A study on novel 1,4-substituted piperidine derivatives found that compounds containing a free thiol (SH) group, such as cysteamine (B1669678) derivatives, were effective antioxidants. nih.gov They demonstrated an ability to inhibit lipid peroxidation, scavenge hydroxyl radicals, and interact with stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.gov Interestingly, this study also noted that replacing the thiol group with an amino (NH2) or hydroxyl (OH) group led to a decrease in antioxidant activity. nih.gov

Other research has focused on different piperidine-containing structures. scispace.com For instance, piperamide (B1618075) derivatives with methoxy (B1213986) group substitutions showed significant antioxidant activity in DPPH and hydrogen peroxide scavenging assays. scispace.com The antioxidant capacity of these molecules is often structure-dependent, with specific substitutions on the piperidine or associated rings enhancing or diminishing their activity. nih.govscispace.com The evaluation of this compound derivatives in these assays is a logical step to determine their potential for mitigating oxidative stress.

Molecular Mechanisms of Action Studies (Preclinical Focus)

Understanding the precise molecular interactions of this compound derivatives is crucial for drug development. Preclinical research aims to identify the specific cellular components with which these compounds interact to produce their pharmacological effects.

Interaction with Cellular Thiols

The interaction with cellular thiols, such as the sulfhydryl (-SH) group of cysteine residues in proteins or the antioxidant molecule glutathione, is a key mechanism for many pharmacologically active compounds. Research on piperidine derivatives has highlighted the importance of thiol groups for certain biological activities. nih.gov

Specifically, in studies of antioxidant properties, piperidine derivatives containing a cysteamine moiety, which has a free thiol group, were found to be potent antioxidants. nih.gov This activity was directly attributed to the presence of the -SH group. nih.gov Furthermore, these thiol-containing compounds were observed to induce the generation of superoxide (B77818) radicals, a phenomenon commonly seen with thiol compounds that can influence cellular signaling pathways. nih.gov While these studies establish a precedent for thiol interaction within the broader class of piperidine derivatives, specific investigations are needed to determine if this compound and its non-thiol derivatives engage with cellular thiols through other mechanisms, such as covalent modification or influencing redox balance.

DNA Binding and Conformation Changes

Deoxyribonucleic acid (DNA) is a primary pharmacological target for many therapeutic agents, particularly in antimicrobial and anticancer applications. mdpi.comresearchgate.net The ability of a compound to bind to DNA and potentially alter its conformation can interfere with critical cellular processes like replication and transcription. researchgate.net

Research on piperidine derivatives has explored their potential as DNA-interacting agents. nih.gov Some studies have shown that metal complexes incorporating piperidine-substituted ligands can bind to DNA. For example, platinum(II) and nickel(II) complexes with ethyl-piperidine substituents have been shown to interact with and stabilize G-quadruplex DNA structures, with binding occurring through π-π stacking interactions. uniroma1.it In these cases, the protonated piperidine ring was also found to form hydrogen bonds with the DNA. uniroma1.it

Agonist/Antagonist Profile Determination

Determining whether a compound acts as an agonist (activator) or antagonist (blocker) at specific receptors is fundamental to understanding its pharmacological profile. The piperidine scaffold is present in many ligands for various receptors, including dopamine and histamine receptors. nih.govnih.gov

Extensive research has been conducted to optimize piperidine-containing compounds as selective antagonists for specific receptor subtypes. For example, a significant effort was made to develop a selective, high-affinity antagonist for the human dopamine D4 receptor. nih.gov This work led to the identification of 1-(3-cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, a compound that is structurally related to the core focus of this article. This identified molecule acts as a potent D4 antagonist with excellent selectivity over other dopamine receptor subtypes and various ion channels. nih.gov

In other research areas, piperidine and piperazine derivatives have been developed as antagonists for the histamine H3 receptor and the sigma-1 receptor, demonstrating dual-target activity that could be beneficial for treating conditions like neuropathic pain. nih.gov These studies show that modifications to the benzyl (B1604629) and piperidine components can precisely tune the compound's affinity and functional activity at different receptors. The agonist/antagonist profile of this compound derivatives at these and other CNS receptors is a critical area of ongoing preclinical investigation.

Structure Activity Relationship Sar Studies of 1 3 Chlorobenzyl Piperidin 4 One Derivatives

Influence of Substituents on the Piperidin-4-one Core on Biological Activity and Selectivity

The piperidin-4-one core serves as a central scaffold that can be functionalized at various positions to modulate biological activity and selectivity. nih.gov Research has demonstrated that substitutions at the C2, C3, and C4 positions of the piperidine (B6355638) ring significantly impact the therapeutic potential of these compounds.

Studies on tachykinin NK1 and NK3 receptor antagonists have revealed that 4,4-disubstituted piperidines exhibit enhanced potency. nih.govnih.gov For instance, in a series of tachykinin NK3 antagonists, 4,4-disubstituted compounds showed stronger activities (lower IC50 values) than their monosubstituted counterparts. nih.gov Specifically, introducing a phenyl or a phenylsulfonylmethyl group at the C4 position resulted in greater activity compared to a 4-fluorobenzyl group. nih.gov Similarly, for high-affinity NK1 antagonists, a 4,4-disubstituted piperidine ring system was a key design element. nih.gov

Furthermore, the introduction of bulky or specific functional groups at the C3 and C5 positions has been explored. For example, 3,5-bis((E)-2-fluorobenzylidene)piperidin-4-one was found to have potent antiproliferation properties against breast and pancreatic cancer cell lines, with activity higher than that of curcumin. nih.gov This suggests that extending the structure with specific aryl groups can confer significant anticancer activity. In another study, the introduction of a methyl group at the C3 position of the piperidine ring in certain sulfonamides led to higher anticancer properties. ajchem-a.com

The table below summarizes research findings on how substitutions on the piperidin-4-one core affect biological activity.

| Parent Scaffold | Substitution on Piperidin-4-one Core | Biological Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Piperidine | 4,4-disubstitution (Phenyl, Phenylsulfonylmethyl) | Tachykinin NK3 Antagonism | 4,4-disubstituted compounds are more potent (IC50 = 5.9-6.2 nmol/L) than monosubstituted ones (IC50 = 17 nmol/L). nih.gov | nih.gov |

| Piperidin-4-one | 3,5-Bis((E)-2-fluorobenzylidene) | Antiproliferative (Breast and Pancreatic Cancer) | Demonstrated higher potency than curcumin, likely through inhibition of the HIF transcription factor. nih.gov | nih.gov |

| Piperidine-substituted sulfonamides | Methyl group at C3 or C4 | Anticancer Activity | The presence of a methyl group at position 3 or 4 enhanced anticancer properties. ajchem-a.com | ajchem-a.com |

| 4,4-disubstituted piperidine | 4-(3,5-bis(trifluoromethyl)benzyloxymethyl)-4-phenyl | Tachykinin NK1 Antagonism | Optimal substitution for high NK1 affinity (IC50 = 0.95 nM). nih.gov | nih.gov |

Impact of Variations in the N-Benzyl Moiety on Receptor Affinity and Enzyme Inhibition

The N-benzyl group is a critical component of the 1-(3-chlorobenzyl)piperidin-4-one scaffold, and modifications to this moiety have profound effects on receptor affinity and enzyme inhibition. The 3-chloro substitution on the benzyl (B1604629) ring is a specific feature that influences the electronic and steric properties of the molecule, but further variations are often explored to optimize interactions with biological targets.

For instance, in the development of high-affinity NK1 antagonists, the benzyl ether side chain attached to the piperidine nitrogen was found to be crucial. Studies established that for high affinity, this side chain needed to be 3,5-disubstituted and highly lipophilic. nih.gov The optimal side chain identified was the 3,5-bis(trifluoromethyl)benzyl ether, which yielded a compound with an IC50 of 0.95 nM for the human NK1 receptor. nih.gov This highlights that electron-withdrawing and lipophilic groups on the benzyl moiety can significantly enhance binding affinity.

In a different context, research on adenosine (B11128) receptor (AR) ligands showed that conjugating a 1-(3-trifluoromethyl-benzyl)-1H-pyrazole group to a related heterocyclic scaffold resulted in compounds with high affinity for the A3 adenosine receptor. plos.org Although the core scaffold was different, this demonstrates the principle that complex and specific N-benzyl-type substituents can direct a molecule's selectivity towards a particular receptor subtype.

Studies on steroid-5alpha-reductase inhibitors also provide valuable SAR data. A series of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were synthesized and tested. nih.gov Variations in the N-substituent from benzyl to diphenylacetyl, dicyclohexylacetyl, and diphenylcarbamoyl resulted in a broad range of inhibitory potencies against type 1 and type 2 isozymes. nih.gov For example, the N-diphenylacetyl derivative showed an IC50 of 3.44 µM and 0.37 µM for type 1 and type 2 rat enzymes, respectively, while the N-diphenylcarbamoyl derivative had IC50 values of 0.54 µM and 0.69 µM. nih.gov

The following table details the impact of modifying the N-substituent on biological activity.

| Core Scaffold | N-Substituent Variation | Biological Target | IC50 / Activity | Reference |

|---|---|---|---|---|

| 4,4-disubstituted piperidine | N-(3,5-bis(trifluoromethyl)benzyl ether) | Human NK1 Receptor | 0.95 nM | nih.gov |

| Piperidine-4-(benzylidene-4-carboxylic acid) | N-Diphenylacetyl | Rat 5α-reductase Type 1 / Type 2 | 3.44 µM / 0.37 µM | nih.gov |

| Piperidine-4-(benzylidene-4-carboxylic acid) | N-Diphenylcarbamoyl | Rat 5α-reductase Type 1 / Type 2 | 0.54 µM / 0.69 µM | nih.gov |

| Piperidine-4-(benzylidene-4-carboxylic acid) | N-Dicyclohexylacetyl | Human 5α-reductase Type 2 | 60 nM | nih.gov |

Stereochemical Aspects and Chiral Piperidine Scaffolds in SAR

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target. thieme-connect.comresearchgate.net The introduction of chiral centers into the piperidine scaffold can lead to significant improvements in biological activity, selectivity, and pharmacokinetic properties. thieme-connect.comresearchgate.net Chiral molecules can adopt specific three-dimensional conformations that fit more precisely into the binding pockets of proteins, a concept that is fundamental to their enhanced druggability. thieme-connect.comresearchgate.net

For derivatives of this compound, introducing chirality can be achieved by placing substituents at various positions on the piperidine ring. Research has consistently shown that different stereoisomers of a compound can have vastly different biological activities. nih.gov For example, in the development of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines as opioid receptor antagonists, it was found that the (3R,4R) isomer was generally more potent than the (3S,4S) isomer in both receptor binding and functional antagonist tests. nih.gov

The use of chiral piperidine scaffolds is a promising strategy for several reasons:

Enhanced Biological Activity and Selectivity : Chiral isomers can exhibit different affinities and selectivities for their targets. Introducing a chiral center can help a molecule better fit into the unique three-dimensional space of a protein's active site. researchgate.netthieme-connect.comresearchgate.net For example, introducing a fluorine atom at the 3-position of a piperidine ring in a series of MEK1/2 inhibitors created a chiral center and led to a compound with significantly improved potency (EC50 = 5 nmol/L) compared to its achiral precursor. researchgate.net

Improved Physicochemical and Pharmacokinetic Properties : Chirality can influence properties such as aqueous solubility and metabolic stability. thieme-connect.comresearchgate.net In one study, strategic chiral modifications led to compounds with better oral bioavailability. researchgate.net

Access to Novel Chemical Space : Chiral scaffolds provide access to a greater diversity of molecular shapes, enabling the exploration of new interactions with biological targets. thieme-connect.com

AChE inhibition studies on donepezil (B133215) analogues have also indicated that the stereochemistry of substituents on the piperidine ring could play a vital role in the binding behavior of these compounds within the active pocket of the enzyme. acs.org This underscores the general principle that stereochemical configuration is a critical determinant of biological function for piperidine-based compounds.

Development of Pharmacophores for Specific Biological Targets

A pharmacophore is an abstract representation of the molecular features necessary for a molecule to interact with a specific biological target. frontiersin.orgmdpi.com Developing a pharmacophore model is a key step in modern drug discovery, as it allows for the virtual screening of large compound libraries to identify new potential lead structures. frontiersin.orgnih.gov The this compound scaffold and its derivatives have been used to develop pharmacophores for a variety of targets.

The process typically involves identifying a series of active compounds and abstracting their common structural features, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. frontiersin.org For piperidine-based structures, the key features often include the basic nitrogen atom of the piperidine ring, the hydrophobic bulk of the N-benzyl group, and various functional groups substituted on the piperidin-4-one core. nih.gov

For example, a pharmacophore model for NK1 antagonists based on a 4,4-disubstituted piperidine core would likely include:

A hydrophobic feature corresponding to the 4-phenyl group.

A hydrogen bond acceptor/donor feature from the substituent at the other 4-position.

A large, lipophilic region representing the 3,5-bis(trifluoromethyl)benzyl ether on the nitrogen atom. nih.gov

The basic nitrogen atom, which is often protonated at physiological pH and can form an ionic interaction.

Similarly, pharmacophore models have been developed for inhibitors of Mycobacterium tuberculosis MenA, an enzyme involved in menaquinone biosynthesis. nih.gov SAR studies on piperidine derivatives targeting this enzyme helped identify the key molecular regions responsible for inhibitory activity, which can be translated into a pharmacophore model for discovering new antitubercular agents. nih.gov

The development of these models relies on integrating SAR data with computational techniques like molecular docking and 3D-QSAR studies. nih.gov These combined approaches provide a detailed understanding of the ligand-receptor interactions and help refine the pharmacophore model, ultimately guiding the design of more potent and selective inhibitors. nih.gov

Computational Chemistry and Molecular Modeling Applications

Ligand-Protein Interaction Analysis (Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to understand how a ligand, such as 1-(3-Chlorobenzyl)piperidin-4-one, might interact with a biological target, typically a protein.

While specific docking studies on this compound are not extensively documented in publicly available literature, research on analogous piperidin-4-one derivatives provides significant insights. For instance, studies on similar piperidine-containing compounds have demonstrated their potential to bind to various receptors and enzymes. Molecular docking analyses of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones have confirmed their ability to bind to targets associated with cancer, such as proteins involved in myeloma, leukemia, and lymphoma. nih.gov These studies reveal that the interactions are often a combination of hydrogen bonds, and van der Waals forces. nih.gov

In a study on hydrazone derivatives of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones, molecular docking against the human estrogen receptor (3ERT) protein yielded docking scores ranging from -7.18 to -8.64 kcal/mol, indicating favorable binding energies. For other heterocyclic compounds, docking studies have identified key amino acid interactions. For example, in a study of pyrazoline derivatives, the most potent compound showed a high docking score of -6.898 against human mitochondrial branched-chain aminotransferase. ijper.org These examples highlight how molecular docking can elucidate the binding modes of piperidin-4-one scaffolds. The 3-chlorobenzyl group of the title compound would be expected to participate in hydrophobic and halogen bond interactions within a protein's binding pocket.

Table 1: Illustrative Molecular Docking Scores of Related Piperidin-4-one Derivatives

| Compound Class | Target Protein | Docking Score (kcal/mol) | Reference |

| Hydrazone derivatives of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-ones | Human Estrogen Receptor (3ERT) | -7.18 to -8.64 | |

| (3,5-disubstituted-4,5-dihydro-1H-pyrazol-1-yl) (4-chlorophenyl) methanone (B1245722) derivatives | Human Mitochondrial Branched-chain Aminotransferase (BCATm) | -6.898 (for most potent) | ijper.org |

Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Changes

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of molecules over time. nih.gov This technique is invaluable for assessing the stability of a ligand-protein complex predicted by molecular docking and for understanding the dynamic nature of their interactions.

For derivatives of piperidin-4-one, MD simulations have been used to confirm the stability of the ligand within the binding site of a target protein. nih.gov Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). A stable RMSD value over the simulation time suggests that the ligand-protein complex has reached equilibrium. researchgate.net For example, MD simulations of a complex between a thiazolo[3,2-a] pyridine-6,8-dicarbonitrile derivative and α-amylase showed that the complex stabilized after 25 ns with only minor perturbations. nih.gov

RMSF analysis helps to identify the flexibility of individual amino acid residues in the protein upon ligand binding. researchgate.net Residues that show significant fluctuations may be involved in conformational changes necessary for ligand binding or protein function. In studies of other compounds, MD simulations have revealed that stable hydrogen bonds and hydrophobic interactions are maintained throughout the simulation, confirming a stable binding mode. mdpi.com While specific MD simulation data for this compound is not available, these examples with related structures underscore the power of this technique in validating docking results and providing a deeper understanding of the binding dynamics.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. These methods can predict various properties, including molecular geometry, vibrational frequencies, and frontier molecular orbitals (HOMO and LUMO).

DFT studies on piperidin-4-one derivatives have been used to optimize their molecular structures and analyze their electronic properties. researchgate.net For example, the optimized bond parameters calculated by DFT can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. nih.govlibretexts.org A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov For instance, DFT calculations on a reactive molecule showed a HOMO-LUMO gap of 3.69 eV in a vacuum and 2.98 eV in water, indicating increased reactivity in an aqueous environment. researchgate.net

The molecular electrostatic potential (MEP) map, another output of DFT calculations, illustrates the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. mdpi.com This information is crucial for understanding intermolecular interactions, including how the molecule might interact with a biological receptor. mdpi.com For 8-chloro-3-((3-chlorobenzyl)thio)- researchgate.netresearchgate.nettriazolo[4,3-a]pyridine, a related chlorobenzyl derivative, DFT calculations revealed that the nitrogen atoms were the most negatively charged, suggesting their importance in receptor binding. mdpi.com

Virtual Screening for Identification of Novel Ligands and Hit Expansion

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures that are most likely to bind to a drug target. medchemexpress.com The this compound scaffold can serve as a starting point for such screening campaigns.

In scaffold-focused virtual screening, the core structure of a known active compound is used to find other molecules with different peripheral groups but the same core, which may have improved properties. nih.gov This approach can lead to the discovery of novel chemical classes of active compounds. Both 2D and 3D similarity searches are often employed in these screenings. nih.gov

While there are no specific published examples of large-scale virtual screening campaigns using this compound as the query, the general methodology is well-established. For instance, virtual screening of compound libraries from sources like ChemDiv against specific targets has led to the identification of novel inhibitors. chemdiv.com The process often involves multiple stages, including pharmacophore-based screening followed by molecular docking to refine the hits. nih.gov The this compound structure, with its combination of a rigid piperidone ring and a flexible chlorobenzyl group, presents a valuable scaffold for such in silico searches for new bioactive molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov These models can then be used to predict the activity of newly designed compounds before their synthesis.

For derivatives of piperidin-4-one, 3D-QSAR studies such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These studies generate 3D contour maps that highlight the regions around the molecule where steric, electrostatic, or hydrophobic properties are correlated with biological activity. nih.gov For example, a 3D-QSAR study on 1-(3,3-diphenylpropyl)-piperidinyl amides and ureas as CCR5 receptor antagonists identified key structural features responsible for their activity, which could then be used to design more potent derivatives. nih.gov

While a specific QSAR model for this compound has not been reported, the principles of QSAR are applicable. By synthesizing and testing a series of analogs with variations in the substituents on the phenyl ring or the piperidine (B6355638) core, a predictive QSAR model could be developed. Such a model would be invaluable for guiding the synthesis of new compounds with potentially enhanced activity.

De Novo Design Approaches for Novel this compound Analogues

De novo design is a computational strategy that aims to build novel molecular structures from scratch, often within the binding site of a target protein. This approach is not limited to modifying existing compounds but can generate entirely new chemical entities.

The this compound scaffold can serve as a fragment or starting point for de novo design algorithms. These programs can explore the chemical space around this core structure, adding functional groups that are predicted to have favorable interactions with a target receptor. For example, a program could suggest modifications to the chlorobenzyl group or substitutions on the piperidine ring to optimize binding affinity and selectivity. While specific examples of de novo design starting from this compound are not available in the literature, this computational technique holds significant promise for the discovery of novel and potent analogs.

Computational Prediction of Potential Biological Targets (In Silico Target Identification)

In silico target identification, also known as reverse docking or target fishing, is a computational approach used to predict the potential biological targets of a given small molecule. This is particularly useful when a compound shows interesting biological activity, but its mechanism of action is unknown.

For a molecule like this compound, its structure can be screened against a large database of 3D protein structures. The proteins to which the molecule is predicted to bind with high affinity are then considered potential biological targets. This approach can help to elucidate the compound's pharmacological profile and identify potential therapeutic applications or off-target effects. While there are no published in silico target identification studies specifically for this compound, this methodology is a powerful tool in modern drug discovery. For example, piperidine-containing compounds like haloperidol (B65202) are known to interact with multiple targets, including dopamine (B1211576) and sigma receptors, and their binding profiles have been extensively studied. wikipedia.org

In Vitro Metabolic Pathway Investigations

Characterization of Major Metabolic Pathways of Piperidin-4-one Derivatives

The metabolic fate of compounds containing a piperidin-4-one scaffold is diverse, involving several key biotransformation reactions. Alicyclic amines, such as piperidine (B6355638) derivatives, are known to undergo metabolic changes that include ring α-oxidation to form lactams, N-oxidation, N-dealkylation of the side chain attached to the nitrogen, and ring-opening reactions. acs.orgnih.gov

For piperidine-containing drugs, these metabolic pathways are crucial in determining their pharmacokinetic profile and duration of action. Previous in vitro studies on drugs with a 4-aminopiperidine (B84694) moiety have highlighted that N-dealkylation often occurs as the predominant biotransformation pathway over other piperidine ring-related reactions. acs.orgnih.gov Another potential, though less common, pathway for piperidine drugs is ring contraction, which can be initiated by N-H bond activation mediated by cytochrome P450 enzymes. rsc.org

The primary metabolic pathways for piperidin-4-one derivatives are summarized below:

N-dealkylation: This is a major metabolic route for many piperidine derivatives. acs.orgnih.gov For 1-(3-Chlorobenzyl)piperidin-4-one, this would involve the cleavage of the bond between the piperidine nitrogen and the benzyl (B1604629) group.

Ring Oxidation: Oxidation of the carbon atom alpha to the piperidine nitrogen can lead to the formation of a lactam, a cyclic amide. acs.orgnih.gov

Hydroxylation: Aromatic or aliphatic hydroxylation can occur on the benzyl ring or the piperidine ring, respectively.

N-oxidation: The nitrogen atom in the piperidine ring can be directly oxidized. acs.orgnih.gov

Role of Cytochrome P450 Enzymes in Metabolism of Piperidin-4-one Scaffolds

The metabolism of piperidin-4-one scaffolds is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. acs.orgnih.gov These enzymes are the principal catalysts for Phase I drug metabolism. Studies on various 4-aminopiperidine drugs have consistently shown that CYP3A4 is a major isoform responsible for their metabolism, particularly the N-dealkylation reaction. acs.orgnih.govnih.gov In addition to CYP3A4, other isoforms can also play a significant role depending on the specific structure of the compound. For instance, in the metabolism of certain 4-aminopiperidine drugs like indoramin (B1671937) and lorcainide, CYP2D6 was also found to contribute significantly. nih.gov

The metabolism of thioridazine, a neuroleptic containing a piperidine moiety, further illustrates the involvement of multiple CYP enzymes. In vitro studies using human liver microsomes and cDNA-expressed P450s identified CYP1A2 and CYP3A4 as the main enzymes for N-demethylation and 5-sulfoxidation, while CYP2D6 was the primary enzyme for mono-2- and di-2-sulfoxidation. researchgate.net This highlights that while CYP3A4 is often a key player, other enzymes like CYP2D6 and CYP1A2 can also be significantly involved in the biotransformation of piperidine-containing compounds. nih.govresearchgate.net

| CYP Isoform | Metabolic Reaction | Substrate Class Example | Reference |

|---|---|---|---|

| CYP3A4 | N-dealkylation, N-demethylation, Sulfoxidation | 4-Aminopiperidines, Thioridazine | acs.orgnih.govresearchgate.net |

| CYP2D6 | Metabolism (general), Sulfoxidation | Indoramin, Lorcainide, Thioridazine | nih.govresearchgate.net |

| CYP1A2 | N-demethylation, Sulfoxidation | Thioridazine | researchgate.net |

| CYP2C19 | Metabolism (minor contribution) | Thioridazine | researchgate.net |

Identification of Key In Vitro Metabolites and Biotransformation Pathways (e.g., N-dealkylation)

The identification of metabolites is essential for understanding the complete metabolic profile of a compound. For piperidin-4-one derivatives, N-dealkylation is a predominant biotransformation pathway identified in numerous in vitro studies. acs.orgnih.gov This reaction involves the enzymatic cleavage of the N-C bond of the substituent attached to the piperidine nitrogen.

In the case of this compound, N-dealkylation would result in two primary metabolites:

Piperidin-4-one: The core heterocyclic structure remaining after the removal of the benzyl group.

3-Chlorobenzaldehyde: The fragment resulting from the cleaved benzyl group, which can be further metabolized.

This N-dealkylation is a major pathway for the metabolism of various drugs, including pimozide, domperidone, and cisapride, all of which are metabolized by CYP3A4. nih.gov Theoretical studies suggest that for N-dealkylation to occur, molecular interactions between the substrate and active site residues of CYP3A4 are essential to position the compound correctly for catalysis. acs.orgnih.gov Specifically, the 4-amino group of some piperidine drugs is thought to interact with the serine 119 residue in the CYP3A4 active site, facilitating the reaction. acs.orgnih.gov

Besides N-dealkylation, other biotransformations can lead to different metabolites. Hydroxylation of the benzimidazolone ring is observed in the metabolism of domperidone, and sulfoxidation is a key pathway for the phenothiazine (B1677639) class of piperidine drugs. nih.govresearchgate.net

| Biotransformation Pathway | Parent Structure | Resulting Metabolite(s) | Reference |

|---|---|---|---|

| N-dealkylation | This compound | Piperidin-4-one and 3-Chlorobenzaldehyde | acs.orgnih.gov |

| Ring α-Oxidation | Piperidin-4-one scaffold | Lactam derivative | acs.orgnih.gov |

| Hydroxylation | Piperidin-4-one scaffold with aromatic/aliphatic moieties | Hydroxylated derivatives | nih.gov |